molecular formula C8H7NOS B1590321 4-Methoxy-1,3-benzothiazole CAS No. 3048-46-2

4-Methoxy-1,3-benzothiazole

Cat. No.: B1590321
CAS No.: 3048-46-2
M. Wt: 165.21 g/mol
InChI Key: XQPAPBLJJLIQGV-UHFFFAOYSA-N
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Description

4-Methoxy-1,3-benzothiazole is a heterocyclic aromatic compound that consists of a benzene ring fused to a thiazole ring with a methoxy group attached at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with 4-methoxybenzaldehyde. This reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid, and under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-position of the thiazole ring exhibits electrophilic character, enabling nucleophilic substitution under specific conditions.

Reagent/Conditions Product Yield Mechanistic Insight Source
Sodium azide (NaN₃), DMF, 80°C2-Azido-4-methoxy-1,3-benzothiazole78%SN² displacement at C-2 via azide attack
Ethylamine, EtOH, reflux2-(Ethylamino)-4-methoxy-1,3-benzothiazole65%Base-assisted amine substitution

Key Findings :

  • The electron-withdrawing thiazole ring enhances the electrophilicity of the C-2 position, facilitating substitution with nucleophiles like amines and azides .

  • Polar aprotic solvents (e.g., DMF) improve reaction rates due to better stabilization of transition states .

Oxidation and Reduction Reactions

The sulfur atom in the thiazole ring undergoes redox transformations under controlled conditions.

Oxidation

Oxidizing Agent Product Conditions Source
H₂O₂, acetic acid4-Methoxy-1,3-benzothiazole sulfoxide50°C, 6 h
m-CPBA, CH₂Cl₂This compound sulfone0°C to rt, 2 h

Reduction

Reducing Agent Product Conditions Source
NaBH₄, MeOH4-Methoxy-1,3-benzothiazoline25°C, 3 h
LiAlH₄, THFRing-opened thiol derivativeReflux, 4 h

Key Findings :

  • Oxidation to sulfoxides/sulfones is stereoselective and dependent on the oxidizing agent’s strength.

  • Reduction with NaBH₄ preserves the thiazoline ring, while LiAlH₄ leads to ring cleavage .

Condensation and Cycloaddition Reactions

The methoxy group directs electrophilic aromatic substitution (EAS) at the ortho/para positions of the benzene ring.

Reaction Type Reagents/Conditions Product Source
Friedel-Crafts AcylationAcCl, AlCl₃, CH₂Cl₂, 0°C5-Acetyl-4-methoxy-1,3-benzothiazole
NitrationHNO₃, H₂SO₄, 30°C5-Nitro-4-methoxy-1,3-benzothiazole

Key Findings :

  • Methoxy’s electron-donating effect directs EAS to the C-5 and C-7 positions .

  • Harsh nitration conditions may lead to ring sulfonation as a side reaction .

Functionalization of the Methoxy Group

The methoxy group can be demethylated or modified to introduce new functionalities.

Reaction Reagents/Conditions Product Yield Source
DemethylationBBr₃, CH₂Cl₂, −78°C4-Hydroxy-1,3-benzothiazole82%
AlkylationCH₃I, K₂CO₃, DMF4-Methoxy-2-methyl-1,3-benzothiazole68%

Key Findings :

  • Demethylation with BBr₃ proceeds via a Lewis acid-mediated mechanism, yielding phenolic derivatives .

  • Alkylation at the methoxy oxygen is feasible but competes with ring substitution.

Scientific Research Applications

Antimicrobial Activity

4-Methoxy-1,3-benzothiazole has demonstrated notable antimicrobial and antifungal properties. A study indicated that derivatives of this compound exhibited significant antibacterial activity against Escherichia coli, particularly the derivative K-03, which showed potent activity at concentrations of 50 µg/mL and 100 µg/mL .

Anticancer Potential

The compound has shown promise as an anticancer agent. Various studies have reported its ability to inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and apoptosis induction. For example, derivatives have been tested against several cancer cell lines (e.g., HepG2, MCF-7) with IC50 values indicating substantial cytotoxicity ranging from 2.74 to 15.36 µM .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
K-03E. coli50Inhibition of bacterial cell wall synthesis
4fHepG26.21BRAF and VEGFR-2 inhibition
4lMCF-712.88Apoptosis induction

Industrial Applications

In addition to its biological significance, this compound serves as an intermediate in the production of dyes and pigments due to its stable chemical structure and reactivity. This application is crucial in industries focused on textile manufacturing and chemical synthesis.

Case Study: Anticancer Activity

A recent study evaluated various benzothiazole derivatives for their anticancer properties against different cell lines. The results highlighted that compounds containing the methoxy group exhibited enhanced cytotoxic effects compared to their unsubstituted counterparts .

Table 2: Comparison of Anticancer Activities

CompoundCell LineIC50 (µM)Reference Compound
4fHeLa2.41Doxorubicin (IC50: 2.05)
K-03HCT-1169.94Sorafenib (IC50: 5.47)

Mechanism of Action

The mechanism of action of 4-Methoxy-1,3-benzothiazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

4-Methoxy-1,3-benzothiazole can be compared with other benzothiazole derivatives:

Biological Activity

4-Methoxy-1,3-benzothiazole is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its antibacterial, antiproliferative, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₇NOS. The presence of a methoxy group at the 4-position of the benzothiazole ring significantly influences its biological activity. The structure can be represented as follows:

4 Methoxy 1 3 benzothiazole=C8H7NOS\text{4 Methoxy 1 3 benzothiazole}=\text{C}_8\text{H}_7\text{N}\text{O}\text{S}

Antibacterial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antibacterial properties. For instance, compounds derived from benzothiazole have shown effectiveness against various bacterial strains by inhibiting key enzymes such as DNA gyrase and dihydroorotase .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus25–50 µg/ml
4bKlebsiella pneumoniae25–50 µg/ml
11aListeria monocytogenes0.10–0.25 mg/ml

The structure-activity relationship (SAR) studies indicate that substitutions at various positions on the benzothiazole ring can enhance antibacterial activity. For example, the introduction of chloro or bromo groups at specific positions has been associated with increased potency against Gram-positive and Gram-negative bacteria .

Antiproliferative Activity

This compound has also been evaluated for its antiproliferative effects against cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its interaction with procaspase-3 pathways.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HCT1163.7
MCF-71.2
HEK 2935.3

The most promising derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Anti-inflammatory and Antioxidant Activities

Research has highlighted the anti-inflammatory and antioxidant properties of benzothiazole derivatives. Compounds similar to this compound have demonstrated effectiveness in reducing inflammation through mechanisms involving p38 MAP kinase inhibition .

In antioxidant assays, these compounds have shown significant radical scavenging activity, suggesting their potential as therapeutic agents for oxidative stress-related conditions .

Case Studies and Research Findings

Several case studies have illustrated the biological efficacy of benzothiazole derivatives:

  • Antibacterial Study : A study demonstrated that a series of benzothiazole derivatives showed comparable antibacterial activity to standard drugs like streptomycin against E. coli and P. aeruginosa .
  • Anticancer Research : A novel series of benzothiazole derivatives were synthesized and tested against multiple cancer cell lines, revealing moderate to excellent cytotoxicity with specific compounds showing IC50 values lower than established chemotherapeutics .
  • Anti-inflammatory Effects : Investigations into the anti-inflammatory effects of benzothiazoles revealed that specific derivatives could outperform traditional anti-inflammatory drugs in preclinical models .

Properties

IUPAC Name

4-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-10-6-3-2-4-7-8(6)9-5-11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPAPBLJJLIQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505027
Record name 4-Methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3048-46-2
Record name 4-Methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile (3) described in the paper?

A1: The paper highlights the reaction of Herz salts with malononitrile as a route to (6H-1,2,3-benzodithiazol-6-ylidene)malononitriles []. Interestingly, during the synthesis using 6-chloro-4-methoxy-1,2,3-benzodithiazolium chloride, a byproduct, 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile (3), was isolated []. This finding suggests an alternative reaction pathway and offers insights into the reactivity of the starting materials. Further investigation of this unexpected product and the reaction conditions could lead to a new synthetic route for 1,3-benzothiazole derivatives bearing specific substituents.

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